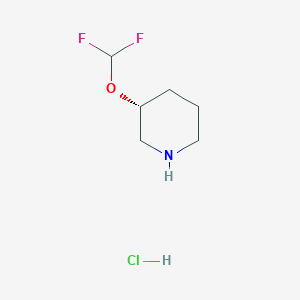

(3R)-3-(difluoromethoxy)piperidinehydrochloride

CAS No.: 1638744-82-7

Cat. No.: VC7951207

Molecular Formula: C6H12ClF2NO

Molecular Weight: 187.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638744-82-7 |

|---|---|

| Molecular Formula | C6H12ClF2NO |

| Molecular Weight | 187.61 |

| IUPAC Name | (3R)-3-(difluoromethoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |

| Standard InChI Key | TWRUORSJHMYXSK-NUBCRITNSA-N |

| Isomeric SMILES | C1C[C@H](CNC1)OC(F)F.Cl |

| SMILES | C1CC(CNC1)OC(F)F.Cl |

| Canonical SMILES | C1CC(CNC1)OC(F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₆H₁₂ClF₂NO and a molecular weight of 187.61 g/mol . Its structure comprises a six-membered piperidine ring with an (R)-configured difluoromethoxy group (-OCF₂H) at the 3-position, protonated at the nitrogen to form a hydrochloride salt (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1638744-82-7 | |

| Molecular Formula | C₆H₁₂ClF₂NO | |

| Molecular Weight | 187.61 g/mol | |

| PubChem CID | 126970317 | |

| Purity (Commercial) | ≥97% | |

| Solubility | Polar solvents (e.g., THF, DCM) |

The difluoromethoxy group enhances lipophilicity () compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .

Synthesis and Scalability

Industrial Synthesis Routes

Large-scale production typically involves multi-step sequences:

Reductive Amination Pathway

-

Starting Material: (R)-3-Aminopiperidin-2-one hydrochloride.

-

Reduction: Treatment with 1.6 equiv lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 35°C, followed by heating to 58–60°C .

-

Isolation: Filtration and acidification with concentrated HCl yields the hydrochloride salt (purity >97%) .

Difluoromethylation Strategy

-

Substrate: (R)-3-Hydroxypiperidine.

-

Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile with CuI catalysis at 45°C .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 85–90 | ≥97 | Industrial |

| Difluoromethylation | 70–75 | 95 | Lab-scale |

Biological Activity and Applications

Enzyme Inhibition

The compound’s piperidine core and fluorinated substituent make it a candidate for kinase inhibition:

-

Pyruvate Dehydrogenase Kinase (PDK): Analogous N1-acylpiperidine derivatives (e.g., WO2015090496A1) show nanomolar IC₅₀ values, suggesting potential in diabetes and cancer .

-

EGFR Tyrosine Kinase: Structural analogs (e.g., DHFP) exhibit docking affinity () comparable to erlotinib .

Receptor Modulation

-

Dopamine D3 Receptor: Piperazine/piperidine derivatives demonstrate enantioselective antagonism (, 400-fold selectivity over D2) .

-

Adenosine A2B Receptor: Thiazolo-pyrimidine ureas with piperidine moieties show submicromolar activity .

Table 3: In Vitro Bioactivity of Structural Analogs

Comparative Analysis with Related Compounds

Table 4: Fluorinated Piperidine Derivatives

The difluoromethoxy group balances electronegativity and steric bulk, offering superior metabolic stability over trifluoromethoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume